1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
Overview
Description
“1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane” is a chemical compound with the molecular formula C11H20N4O2 . It has a molecular weight of 240.3 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . The boiling point is 248.2±50.0 °C at 760 mmHg . It has a molar refractivity of 43.8±0.3 cm3 . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor . It has 4 freely rotating bonds . The polar surface area is 60 Å2 .Scientific Research Applications
Synthetic and Medicinal Chemistry Applications
Research on 1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane focuses on its utility within the broader context of synthetic and medicinal chemistry. The compound, featuring a 1,3,4-oxadiazole ring, is part of a class of heterocyclic compounds known for their diverse pharmacological potential and synthetic versatility.
1,3,4-Oxadiazole derivatives are recognized for their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These compounds act as pharmacophore scaffolds, offering ample opportunities for chemical modification and demonstrating their importance in medicinal chemistry (Lelyukh, 2019). Additionally, the structural feature of the 1,3,4-oxadiazole ring, with its pyridine-like nitrogen atom, allows effective binding with various enzymes and receptors through numerous weak interactions, thus eliciting a wide array of bioactivities (Verma et al., 2019).
Furthermore, 1,3,4-oxadiazoles have been applied in the development of plastic scintillators, demonstrating their utility beyond pharmacological applications. These compounds, when used as luminescent activators in scintillators, contribute to advancements in materials science, offering improved characteristics such as enhanced thermal, light, and radiation-damage stability (Salimgareeva & Kolesov, 2005).
Biologically Active Oxadiazole Derivatives
The significance of 1,3,4-oxadiazole containing compounds extends into new drug development, where these molecules are explored for their therapeutic potential across various domains. Significant research efforts focus on harnessing these compounds' pharmacological activities, exploring their mechanisms of action, and developing new therapeutic agents with minimized toxicity (Rana et al., 2020).
properties
IUPAC Name |
5-(1,4-diazepan-1-ylmethyl)-3-(1-methoxyethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-9(16-2)11-13-10(17-14-11)8-15-6-3-4-12-5-7-15/h9,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGDDMSNUIAXRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)CN2CCCNCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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